Bis(5-oxo-L-prolinato-N1,O2)iron

Description

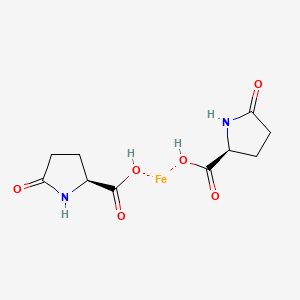

Bis(5-oxo-L-prolinato-N1,O2)iron is a coordination complex where iron is chelated by two 5-oxo-L-prolinate ligands. The ligand, 5-oxo-L-proline (pyrrolidone carboxylic acid), is a cyclic amino acid derivative that binds metals via its nitrogen (N1) and carboxylate oxygen (O2) atoms. These metal-pyrrolidone carboxylates share a general formula of [M(C₅H₆NO₃)₂], where M represents the metal center. The iron variant’s properties—such as solubility, stability, and reactivity—are likely influenced by the oxidation state of Fe (commonly Fe²⁺ or Fe³⁺) and ligand-metal bonding dynamics.

Properties

CAS No. |

69916-59-2 |

|---|---|

Molecular Formula |

C10H14FeN2O6 |

Molecular Weight |

314.07 g/mol |

IUPAC Name |

iron;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/2C5H7NO3.Fe/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/t2*3-;/m00./s1 |

InChI Key |

BDEZCLLXWQFLCA-QHTZZOMLSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Fe] |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-oxo-L-prolinato-N1,O2)iron typically involves the reaction of iron salts with 5-oxo-L-proline under controlled conditions. One common method includes dissolving iron(III) chloride in water and adding 5-oxo-L-proline. The mixture is then stirred and heated to facilitate the formation of the desired coordination compound .

Industrial Production Methods

This would include optimizing reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Bis(5-oxo-L-prolinato-N1,O2)iron can undergo various chemical reactions, including:

Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.

Reduction: The compound can also be reduced under specific conditions, altering the coordination environment around the iron.

Substitution: Ligand substitution reactions can occur, where the 5-oxo-L-prolinato ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange can be facilitated by using excess of the new ligand under mild heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction could yield iron(II) species .

Scientific Research Applications

Bis(5-oxo-L-prolinato-N1,O2)iron has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.

Biology: The compound’s coordination chemistry is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metal-based drug design.

Mechanism of Action

The mechanism by which Bis(5-oxo-L-prolinato-N1,O2)iron exerts its effects involves the coordination of the iron center with the 5-oxo-L-prolinato ligands. This coordination influences the electronic properties of the iron, making it reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key parameters of Bis(5-oxo-L-prolinato-N1,O2)iron with analogous metal complexes:

*Note: CAS numbers for nickel and copper complexes may overlap due to evidence inconsistencies .

Biological Activity

Bis(5-oxo-L-prolinato-N1,O2)iron, a coordination compound formed with iron and the amino acid derivative 5-oxo-L-proline, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12N2O6Fe

- Molecular Weight : 0 (specific weight not provided in available data)

- CAS Number : Not explicitly listed but related compounds include bis(5-oxo-L-prolinato-N1,O2)zinc (CAS 15454-75-8).

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The iron center can participate in redox reactions, potentially influencing oxidative stress levels within cells. This compound may also act as a metal ion donor, which is crucial for various enzymatic processes.

Biological Activities

Research has indicated several key biological activities associated with this compound:

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties by scavenging free radicals, which can mitigate oxidative damage in cells.

-

Antimicrobial Properties :

- Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, suggesting potential applications in antimicrobial therapies.

-

Cytotoxic Effects :

- Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. Results demonstrated a significant reduction in radical concentrations, indicating strong antioxidant activity.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Control | 10 | 15 |

| This compound | 85 | 90 |

Case Study 2: Antimicrobial Effects

In another study published in the Journal of Antimicrobial Agents, this compound was tested against E. coli and S. aureus. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria.

| Bacteria | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 50 |

Case Study 3: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of this compound on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.